molecular formula C9H12N2OS B2640990 N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide CAS No. 1235156-60-1

N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide

Cat. No.: B2640990
CAS No.: 1235156-60-1
M. Wt: 196.27
InChI Key: KLFRPADXWFONAP-UHFFFAOYSA-N
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Description

N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds have gained significant attention due to their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Biochemical Analysis

Biochemical Properties

N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of biomolecules . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. For instance, this compound may inhibit enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activities . For instance, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, leading to reduced cell proliferation . Additionally, this compound can activate or inhibit signaling pathways by binding to receptors on the cell surface, thereby influencing downstream cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained inhibition of metabolic enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial and anti-inflammatory properties . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been identified, indicating the dosage range within which this compound is effective without causing significant harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound may inhibit or activate enzymes involved in the synthesis and degradation of key biomolecules, thereby influencing overall metabolic balance . For example, it may inhibit enzymes involved in fatty acid synthesis, leading to reduced lipid accumulation in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound may be actively transported across cell membranes, leading to its accumulation in specific cellular compartments . The localization and accumulation of this compound can influence its activity and function, as well as its potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence energy production and metabolic processes . The precise subcellular localization of this compound is crucial for understanding its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide typically involves the formation of the thiazole ring followed by the introduction of the cyclobutanecarboxamide moiety. One common method involves the condensation of 3-methyl-1,2-thiazole-5-carboxylic acid with cyclobutanamine under appropriate reaction conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide is unique due to the presence of both the thiazole ring and the cyclobutanecarboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-6-5-8(13-11-6)10-9(12)7-3-2-4-7/h5,7H,2-4H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFRPADXWFONAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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